molecular formula C7H6F3N3S B12211258 N-[6-(trifluoromethyl)pyridin-3-yl]thiourea

N-[6-(trifluoromethyl)pyridin-3-yl]thiourea

Cat. No.: B12211258
M. Wt: 221.21 g/mol
InChI Key: JUGPWGANZJEYDR-UHFFFAOYSA-N
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Description

N-[6-(trifluoromethyl)pyridin-3-yl]thiourea is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(trifluoromethyl)pyridin-3-yl]thiourea typically involves the reaction of 6-(trifluoromethyl)pyridin-3-amine with thiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(trifluoromethyl)pyridin-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-[6-(trifluoromethyl)pyridin-3-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(trifluoromethyl)pyridin-3-yl]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethyl)pyridin-3-amine: A precursor in the synthesis of N-[6-(trifluoromethyl)pyridin-3-yl]thiourea.

    2,3-dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with different chemical properties and applications.

    Fluoxetine: A pharmaceutical compound containing a trifluoromethyl group, used as an antidepressant.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group and the thiourea moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6F3N3S

Molecular Weight

221.21 g/mol

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]thiourea

InChI

InChI=1S/C7H6F3N3S/c8-7(9,10)5-2-1-4(3-12-5)13-6(11)14/h1-3H,(H3,11,13,14)

InChI Key

JUGPWGANZJEYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=S)N)C(F)(F)F

Origin of Product

United States

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